
Gypenoside L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gypenoside L is a natural inhibitor of proliferation of liver and esophageal cancer cells by inducing senescence.
Applications De Recherche Scientifique
Anticancer Properties
Gypenoside L has demonstrated promising anticancer activities across various cancer types. Notably, it has been studied for its effects on renal cell carcinoma, esophageal cancer, and liver cancer.
Renal Cell Carcinoma
A study confirmed that this compound significantly inhibited the proliferation of clear cell renal cell carcinoma (ccRCC) cells and induced apoptosis. The compound was shown to downregulate the expression of certain enzymes involved in lipid metabolism, leading to reduced arachidonic acid levels in ccRCC cells. The half-maximal inhibitory concentration (IC50) for this compound was found to be 60 μM in 769-P cells and 70 μM in ACHN cells, indicating its effectiveness as an anticancer agent .
Esophageal Cancer
In human esophageal cancer cells, this compound induced non-apoptotic cell death associated with lysosomal swelling and inhibition of autophagic flux. Mechanistically, it increased intracellular reactive oxygen species (ROS), triggering an endoplasmic reticulum (ER) stress response that led to cell death. This suggests that this compound may serve as a novel therapeutic option for treating esophageal cancer .
Liver Cancer
This compound also exhibited antitumor effects in human hepatic cancer cells by causing cell cycle arrest at the S phase and activating senescence-related pathways. It reduced the expression of key cyclins and cyclin-dependent kinases (CDKs), further supporting its role as a potential anticancer agent .
Anti-Fatigue and Exercise Performance Enhancement
Recent clinical trials have highlighted the potential of this compound in enhancing exercise performance and reducing fatigue. A study involving healthy adults showed that oral administration of Gynostemma pentaphyllum extract containing this compound significantly improved resistance to exercise-induced fatigue. Parameters such as maximal oxygen consumption (VO2 max) and endothelial nitric oxide synthase (eNOS) levels were notably higher in the treatment group compared to controls .
Summary of Findings
The following table summarizes the key findings regarding the applications of this compound:
Q & A
Basic Research Questions
Q. What validated methods are recommended for isolating Gypenoside L from plant matrices?
- Methodological Answer : Use a combination of macroporous resin chromatography (e.g., D101 resin) and preparative HPLC with UV detection (λ = 203–210 nm). Solvent extraction (e.g., 70% ethanol) followed by gradient elution (acetonitrile/water) is standard. Validate purity (>95%) via NMR (¹H/¹³C) and LC-QTOF-MS .
- Key Considerations : Optimize solvent polarity to minimize co-elution of structurally similar saponins (e.g., Gypenoside LI).
Q. How is this compound structurally characterized to distinguish it from analogs like Gypenoside LI?
- Methodological Answer : Perform 2D-NMR (HSQC, HMBC) to assign aglycone and sugar moieties. Compare fragmentation patterns via HR-MS/MS (e.g., diagnostic ions at m/z 455 [aglycone + H]+ and m/z 647 [M + H]+). Use X-ray crystallography if crystalline forms are obtainable .
- Data Contradiction Note : Discrepancies in sugar linkage assignments (e.g., C-3 vs. C-20) require cross-validation with enzymatic hydrolysis .
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Use cell-based assays (e.g., HepG2 for hepatoprotection, RAW264.7 for anti-inflammatory effects) with dose-response curves (IC₅₀/EC₅₀ calculations). Include positive controls (e.g., silymarin for liver models) and validate via Western blot (e.g., NF-κB, Nrf2 pathways) .
- Pitfalls : False positives may arise due to solvent cytotoxicity (e.g., DMSO >0.1%) or non-specific binding .
Advanced Research Questions
Q. How do in vivo pharmacokinetic parameters of this compound inform experimental design for chronic disease models?
- Methodological Answer : Conduct pilot PK studies in rodents (IV/oral routes) with LC-MS/MS quantification. Calculate bioavailability (F%), half-life (t₁/₂), and tissue distribution. Adjust dosing regimens to maintain plasma levels above the therapeutic threshold (e.g., 1–5 µM) .
- Contradiction Analysis : Low oral bioavailability (<10%) may necessitate nanoformulations or prodrug strategies, conflicting with traditional dosing protocols .
Q. What strategies resolve contradictory findings in this compound’s pro-apoptotic vs. anti-apoptotic effects across cancer models?
- Methodological Answer : Perform transcriptome profiling (RNA-seq) to identify context-dependent signaling hubs (e.g., p53 status, ROS thresholds). Use isogenic cell lines (e.g., CRISPR-edited p53⁺/⁻) to isolate variables. Validate via dual-luciferase reporters (e.g., Bax/Bcl-2 promoters) .
- Hypothesis Testing : Test if biphasic effects arise from concentration-dependent modulation of AMPK/mTOR crosstalk .
Q. How can multi-omics integration clarify this compound’s polypharmacology in metabolic syndrome?
- Methodological Answer : Combine metabolomics (UPLC-Q-Exactive) with phosphoproteomics (TMT labeling) to map hepatic lipid metabolism nodes. Apply pathway enrichment (KEGG, Reactome) and machine learning (Random Forest) to prioritize targets (e.g., PPARγ, SREBP1). Cross-validate with gene knockout models .
- Ethical Alignment : Ensure animal models align with ARRIVE 2.0 guidelines for translational relevance .
Q. Data Analysis & Reproducibility
Q. What statistical frameworks address variability in this compound’s antioxidant assays (e.g., DPPH vs. ORAC)?
- Methodological Answer : Use multivariate ANOVA to account for assay-specific interference (e.g., solvent pH, radical stability). Report IC₅₀ values with 95% confidence intervals and power analysis (α = 0.05, β = 0.2). Share raw data via repositories like Zenodo .
- Reproducibility Tip : Pre-treat plant extracts with polyamide to remove polyphenols, which confound DPPH results .
Q. How do molecular docking and MD simulations improve target prediction for this compound?
- Methodological Answer : Perform ensemble docking (AutoDock Vina) against homology-modeled receptors (e.g., TLR4/MD2). Run 100-ns MD simulations (AMBER) to assess binding stability (RMSD <2 Å). Validate with SPR (KD <10 µM) and mutagenesis (e.g., K132A in TLR4) .
- Limitation Alert : False positives may occur due to conformational sampling bias; use consensus scoring .
Propriétés
Formule moléculaire |
C40H68O14 |
---|---|
Poids moléculaire |
772.97 |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-(((2R,3R,4S,5S,6R)-2-(((2R,3R,5R,8R,9R,10S,12R,13S,14R,17S)-2,12-dihydroxy-17-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-8,10,14-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
InChI |
InChI=1S/C40H68O14/c1-19(2)8-7-11-40(6,50)21-10-13-39(5)28(21)22(43)15-27-37(3)16-23(44)24(14-20(37)9-12-38(27,39)4)51-36-34(32(48)30(46)26(18-42)53-36)54-35-33(49)31(47)29(45)25(17-41)52-35/h8,20-36,41-50H,7,9-18H2,1-6H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33-,34-,35+,36-,37+,38-,39-,40+/m1/s1 |
Clé InChI |
CSSWZAJSCZGGQX-DCTBPNCOSA-N |
SMILES |
O[C@H]1[C@H](O[C@H]2[C@H](O[C@H]3[C@H](O)C[C@]4(C)[C@@]5([H])C[C@@H](O)[C@@]6([H])[C@@H]([C@](CC/C=C(C)\C)(O)C)CC[C@@]6(C)[C@]5(C)CC[C@]4([H])C3)O[C@H](CO)[C@@H](O)[C@@H]2O)O[C@H](CO)[C@@H](O)[C@@H]1O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Gypenoside L |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.